
(E)-3-(Thiazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Thiazol-4-yl)acrylic acid is an organic compound featuring a thiazole ring attached to an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both thiazole and acrylic acid, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Thiazol-4-yl)acrylic acid typically involves the formation of the thiazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield thiazole derivatives . Another method involves the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper or palladium can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(Thiazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The acrylic acid moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acrylic acid moiety can produce alcohols .
Aplicaciones Científicas De Investigación
(E)-3-(Thiazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of (E)-3-(Thiazol-4-yl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, while the acrylic acid moiety can interact with cellular components, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
Acrylic Acid: A simple unsaturated carboxylic acid with a wide range of industrial applications.
Triazole: Another heterocyclic compound with three nitrogen atoms, known for its biological activities
Uniqueness
(E)-3-(Thiazol-4-yl)acrylic acid is unique due to its combination of a thiazole ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H5NO2S |
|---|---|
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9) |
Clave InChI |
IXZOCDJVRALXCG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
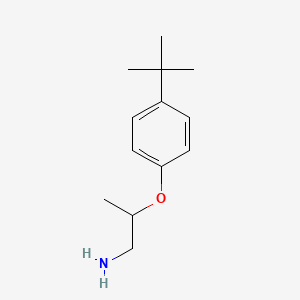
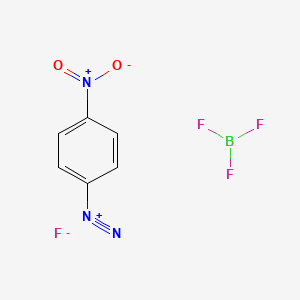
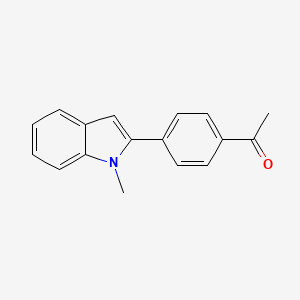

![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
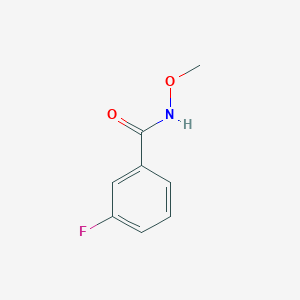

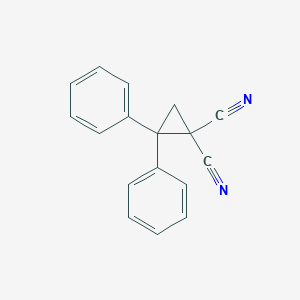
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
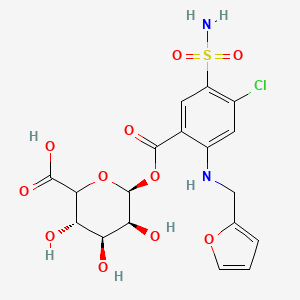
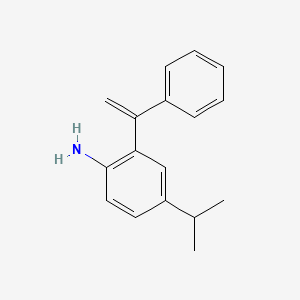
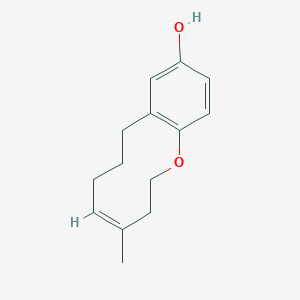
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
